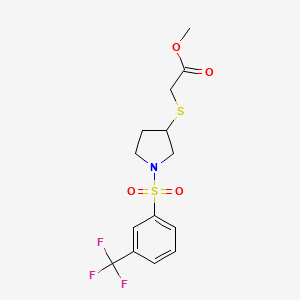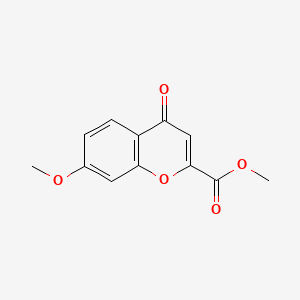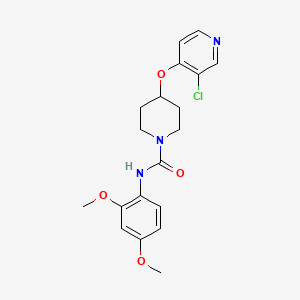![molecular formula C20H21N3O2 B2930822 (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone CAS No. 546073-40-9](/img/structure/B2930822.png)
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been studied in various research studies. It has been found that this compound exhibits its biological activity by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been shown to exhibit various biochemical and physiological effects in the body. For example, it has been shown to have antioxidant activity, which can protect the body against oxidative stress and damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body and improve overall health.
実験室実験の利点と制限
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the main limitations is that it can be difficult to obtain in large quantities, which can limit its potential applications in certain research studies.
将来の方向性
There are several future directions for research on (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone. One of the most promising areas of research is its potential use as a drug for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in clinical trials. Other potential areas of research include its use as a fluorescent probe for the detection of metal ions and its potential applications in other fields of scientific research.
合成法
The synthesis of (4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been reported in various research studies. One of the most commonly used methods involves the reaction of 2-(furan-2-yl)quinoline-4-carbaldehyde with ethylpiperazine in the presence of a catalyst such as acetic acid or trifluoroacetic acid. The reaction mixture is then heated at a specific temperature for a specific time to obtain the desired product.
科学的研究の応用
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone has been studied extensively for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a fluorescent probe for the detection of metal ions, its use as a potential anticancer agent, and its use as a potential drug for the treatment of Alzheimer's disease.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-22-9-11-23(12-10-22)20(24)16-14-18(19-8-5-13-25-19)21-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJGSTXVELSGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)
![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2930752.png)
![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)
![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)
![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)




